MALONONITRILE, (m-CHLOROPHENYL)-
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Overview
Description
Malononitrile, (m-chlorophenyl)-: is an organic compound with the molecular formula C10H5ClN2. It is a derivative of malononitrile, where one of the hydrogen atoms is replaced by a meta-chlorophenyl group. This compound is known for its use in various chemical reactions and applications, particularly in the synthesis of heterocyclic compounds and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of malononitrile, (m-chlorophenyl)- typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing malononitrile with m-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually performed in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods: An eco-friendly industrial method for producing malononitrile, (m-chlorophenyl)- involves preparing a suspension of malononitrile in water, followed by the addition of a catalyst like piperidine. The mixture is then condensed with m-chlorobenzaldehyde under controlled temperature conditions. The product is filtered and dried under vacuum .
Chemical Reactions Analysis
Types of Reactions: Malononitrile, (m-chlorophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitrile groups.
Condensation Reactions: It is commonly used in Knoevenagel condensation reactions with aldehydes and ketones to form substituted alkenes
Common Reagents and Conditions:
Bases: Piperidine, pyridine, sodium hydride.
Solvents: Ethanol, methanol, water.
Catalysts: Piperidine, pyridine
Major Products Formed:
Substituted Alkenes: Formed through Knoevenagel condensation reactions.
Heterocyclic Compounds: Formed through cyclization reactions involving malononitrile derivatives
Scientific Research Applications
Malononitrile, (m-chlorophenyl)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of malononitrile, (m-chlorophenyl)- involves its ability to act as an alkylating agent. It interacts with various cellular components, including glutathione, sulfur-containing enzymes, proteins, and nucleic acids. This interaction leads to the formation of covalent bonds with these molecules, resulting in their inactivation or modification .
Comparison with Similar Compounds
Malononitrile: The parent compound, which is a simple dinitrile.
2-Chlorobenzylidenemalononitrile: Another derivative used as a riot control agent (CS gas).
Malononitrile Dimer:
Uniqueness: Malononitrile, (m-chlorophenyl)- is unique due to the presence of the m-chlorophenyl group, which imparts distinct chemical properties and reactivity compared to other malononitrile derivatives. This makes it particularly valuable in the synthesis of specialized compounds and materials .
Properties
CAS No. |
99726-59-7 |
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Molecular Formula |
C9H5ClN2 |
Molecular Weight |
176.60 g/mol |
IUPAC Name |
2-(3-chlorophenyl)propanedinitrile |
InChI |
InChI=1S/C9H5ClN2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,8H |
InChI Key |
JJHRSCACPOITCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)C#N |
Origin of Product |
United States |
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